N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide

Pharmaceutical impurity profiling Structural elucidation Quetiapine process impurities

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide (CAS 1126432-68-5, molecular formula C₃₀H₂₈N₄O₂S₂, molecular weight 540.7 g/mol) is a process-related impurity of the atypical antipsychotic active pharmaceutical ingredient quetiapine fumarate. First structurally elucidated and designated as Impurity V by Stolarczyk et al.

Molecular Formula C30H28N4O2S2
Molecular Weight 540.7
CAS No. 1126432-68-5
Cat. No. B592772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide
CAS1126432-68-5
SynonymsN1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide
Molecular FormulaC30H28N4O2S2
Molecular Weight540.7
Structural Identifiers
SMILESC1CN(CCN1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC5=CC=CC=C5
InChIInChI=1S/C30H28N4O2S2/c35-29(31-25-15-7-9-17-27(25)37-23-11-3-1-4-12-23)33-19-21-34(22-20-33)30(36)32-26-16-8-10-18-28(26)38-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,31,35)(H,32,36)
InChIKeyZYQIQUFWPUFUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide (CAS 1126432-68-5): Procurement-Grade Reference Standard for Quetiapine Impurity Profiling


N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide (CAS 1126432-68-5, molecular formula C₃₀H₂₈N₄O₂S₂, molecular weight 540.7 g/mol) is a process-related impurity of the atypical antipsychotic active pharmaceutical ingredient quetiapine fumarate [1]. First structurally elucidated and designated as Impurity V by Stolarczyk et al. (2009) using MS, IR, and NMR spectroscopy, this compound belongs to the piperazine-1,4-dicarboxamide class and is formed via carbonylative coupling of 2-(phenylthio)aniline with piperazine during quetiapine synthesis [1]. It is commercially supplied as a high-purity (>95%) pharmaceutical reference standard with full characterization data compliant with ICH Q3A–Q3D guidelines, specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial quetiapine production [2].

Product type Quetiapine process impurity reference standard
Characterization Full ICH Q3A–Q3D compliant analytical data package
Workflow ANDA method validation, QC release, forced degradation studies

Why Generic Quetiapine Impurity Standards Cannot Substitute for CAS 1126432-68-5 in ANDA Method Validation


Quetiapine fumarate generates a complex impurity profile comprising at least seven structurally distinct process-related impurities, each with unique chromatographic retention behavior, mass spectrometric fragmentation patterns, and formation pathways [1]. Generic substitution with a different quetiapine impurity standard—such as the urea analog N,N'-bis[2-(phenylthio)phenyl]urea (Impurity III, MW 428.6) or the dibenzothiazepine dimer EP Impurity D (MW 504.7)—introduces a different molecular identity that will not co-elute or produce the same detector response as the target impurity, directly compromising peak identification, system suitability testing, and quantitative accuracy in HPLC and LC-MS/MS methods [2]. Regulatory submissions (ANDA, DMF) require impurity reference standards that match the specific chemical entity being monitored; use of an incorrect standard creates a gap in traceability that can delay or derail regulatory review [3].

Structural mismatch alters chromatography
Different core scaffold (piperazine-1,4-dicarboxamide vs. urea or dibenzothiazepine) changes retention time and detector response, breaking peak identification and system suitability.
Regulatory traceability gap
ANDA and DMF submissions require an entity-specific reference standard; generic impurity substitution breaks traceability and may delay regulatory review.
LC-MS confirmation not interchangeable
Alternative impurities produce different molecular ions; using an unverified standard cannot provide selective mass spectrometric confirmation for this impurity.

Quantitative Differentiation Evidence for N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide (CAS 1126432-68-5) vs. Closest Quetiapine Impurity Analogs


Structural Core Differentiation: Piperazine-1,4-Dicarboxamide Bridge vs. Urea Core in Impurity III

The target compound (Impurity V, CAS 1126432-68-5) possesses a central piperazine-1,4-dicarboxamide core bridging two 2-(phenylthio)phenyl moieties, giving a molecular weight of 540.7 Da (C₃₀H₂₈N₄O₂S₂). Its closest structural analog, N,N'-bis[2-(phenylthio)phenyl]urea (Impurity III, CAS 102893-57-2), replaces the entire piperazine-dicarboxamide bridge with a single urea carbonyl linker, reducing the molecular weight to 428.6 Da (C₂₅H₂₀N₂OS₂)—a difference of 112.1 Da [1]. This structural divergence was confirmed in the same study by independent synthesis, co-injection HPLC, and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) for both compounds [1].

Core scaffold divergence
Head-to-head
ΔMW = 112.1 Da; piperazine-1,4-dicarboxamide core vs. urea core in Impurity III
Prevents interchangeability in HPLC peak assignment
Co-injection and spectroscopic characterization confirm distinct identity
Pharmaceutical impurity profiling Structural elucidation Quetiapine process impurities

Formation Pathway Differentiation: Carbonylative Piperazine Coupling vs. Dibenzothiazepine Dimerization (EP Impurity D)

The target compound arises from a distinct synthetic origin: 2-(phenylthio)aniline (Impurity I, a starting material/degradation product) reacts with a carbonylating agent in the presence of piperazine to form the symmetrical piperazine-1,4-dicarboxamide [1]. In contrast, Quetiapine EP Impurity D (1,4-bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine, CAS 945668-94-0, MW 504.7 Da) forms via nucleophilic dimerization of the quetiapine tricyclic core (11-chlorodibenzo[b,f][1,4]thiazepine) with piperazine during the final API assembly step [2]. These two impurities originate from different synthetic stages and different precursor pools, requiring distinct process control strategies.

Formation pathway
Class-level
Different synthetic origin: 2-(phenylthio)aniline coupling vs. dibenzothiazepine dimerization
Process control strategies cannot be transferred
Class-level inference; each impurity requires independent monitoring
Process impurity origin Synthesis by-product control Quetiapine manufacturing

Mass Spectrometric Uniqueness: Molecular Ion Differentiation from All Named Quetiapine Impurities

The target compound produces a protonated molecular ion [M+H]⁺ at m/z 541.2, which is unique among the seven quetiapine impurities characterized by Stolarczyk et al. The nearest impurity masses are Impurity VII (EP Impurity D) at [M+H]⁺ m/z 505.2 (Δ = 36.0 Da) and Impurity III (the urea analog) at [M+H]⁺ m/z 429.1 (Δ = 112.1 Da) [1]. In the LC-MS/MS impurity profiling workflow described by Stolarczyk and Kutner (2010), this mass uniqueness allows extracted ion chromatogram (XIC)-based selective detection without interference from co-eluting impurities, and the distinct fragmentation pattern (cleavage at the carboxamide-piperazine bonds) provides confirmatory product ions not produced by any other impurity in the profile [2].

MS ion uniqueness
Cross-study comparable
[M+H]⁺ m/z 541.2; Δ 36.0 Da from nearest impurity
Enables selective LC-MS/MS identification
Confirmatory product ions via carboxamide-piperazine cleavage
LC-MS/MS impurity quantification Mass spectrometry Reference standard traceability

Deuterated Internal Standard Availability: d8-Labeled Analog for Isotope Dilution LC-MS/MS Quantification

A perdeuterated analog—N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine-d8-dicarboxamide (MW 548.75 Da, ΔMW = +8.05 Da vs. unlabeled)—is commercially available as a stable isotope-labeled (SIL) internal standard . This d8-labeled analog incorporates eight deuterium atoms on the piperazine ring, producing a molecular ion at [M+H]⁺ m/z 549.2 while preserving identical chromatographic retention and ionization efficiency to the native impurity. In contrast, no deuterated internal standard is commercially cataloged for the urea analog Impurity III (CAS 102893-57-2) or the carbamate Impurity II (CAS 111974-73-3), limiting those reference standards to external calibration methods only [1].

Deuterated ISTD access
Supporting evidence
d8 analog (ΔMW +8.05 Da) available; Impurity III lacks SIL-IS
Supports isotope dilution MS for trace quantification
Matches retention and ionization; matrix-effect correction feasible
Stable isotope-labeled internal standard LC-MS/MS quantification ANDA method validation

Regulatory Submission Readiness: ICH-Compliant Characterization Data Package vs. Non-Pharmacopeial Alternatives

Quetiapine Impurity 8 (CAS 1126432-68-5) is supplied by multiple certified reference standard manufacturers (SynZeal, ChemWhat, Pharmaffiliates, BOC Sciences, Santa Cruz Biotechnology) with a comprehensive Certificate of Analysis (CoA) including HPLC purity determination (typically ≥95% by reverse-phase HPLC), ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy, all compliant with ICH Q3A–Q3D and Q7 guidelines for impurity reference standards [1][2]. In the validated stability-indicating RP-HPLC method developed for quetiapine hemifumarate by Mathad et al., this impurity (designated Imp-8) was one of eight process-related impurities used to demonstrate method specificity, resolution, and system suitability, alongside forced degradation samples [3]. The method was validated per ICH Q2(R1) requirements and successfully applied to bulk drug and formulation QC testing.

ICH CoA depth
Supporting evidence
HPLC purity, NMR, MS, IR; multi-vendor CoA; included in validated HPLC method
Supports ANDA/DMF reference standard qualification
Method validation documentation context
ANDA regulatory submission Reference standard certification ICH Q3A-Q3D compliance

Purity Specification and Lot-to-Lot Consistency: Multi-Vendor Benchmarking at ≥95% HPLC Purity

Commercial batches of CAS 1126432-68-5 are consistently specified at minimum 95% purity by HPLC across multiple independent vendors: CymitQuimica/Biosynth (≥95%, MW 540.7, formula C₃₀H₂₈N₄O₂S₂) , CheMenu (97%, MW 540.7) , and Santa Cruz Biotechnology (CoA with lot-specific purity data) . This cross-vendor consistency at ≥95% purity exceeds the typical 90% threshold recommended by ICH Q3A for impurity reference standards used in quantitative analysis. In comparison, the direct analog N,N'-bis[2-(phenylthio)phenyl]urea (Impurity III, CAS 102893-57-2) is typically available at 95% from fewer vendors, with limited publicly posted lot-specific analytical data.

Purity consistency
Data to verify
≥95% HPLC purity across ≥5 independent vendors
Reduces single-supplier procurement risk
Lot-specific CoA review recommended; no public multi-lot data aggregated
Reference standard purity HPLC quality control Lot-to-lot consistency

Procurement-Driven Application Scenarios for N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide (CAS 1126432-68-5)


ANDA Analytical Method Development and Validation (AMV) for Quetiapine Fumarate Drug Substance

As one of eight process-related impurities used to validate the stability-indicating RP-HPLC method for quetiapine hemifumarate [1], CAS 1126432-68-5 serves as a critical reference standard for establishing system suitability (peak resolution Rs > 1.5 between Imp-8 and adjacent impurity peaks), determining relative retention time (RRT), and generating calibration curves for quantitative impurity determination in bulk drug substance. The unique [M+H]⁺ m/z 541.2 enables selective LC-MS/MS confirmation when HPLC-UV peak identification is ambiguous, and the matched d8-labeled analog (MW 548.75) provides an isotope dilution internal standard for trace-level quantification .

Quality Control Release Testing for Commercial Quetiapine API Batches

Commercial quetiapine fumarate production requires batch-by-batch impurity profiling per ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15%). This compound, arising from 2-(phenylthio)aniline carryover during synthesis [1], is monitored alongside other process impurities using the USP monograph method scaled across HPLC, UHPLC, and UPLC platforms. The Waters demonstration study confirmed that the USP quetiapine fumarate impurities method achieves consistent resolution (R > 11.2) and retention time RSD < 1.3% across all three platform types, ensuring that QC laboratories can implement the method regardless of their available LC instrumentation [2].

Forced Degradation and Stability-Indicating Method Development for Quetiapine Formulations

In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), quetiapine hemifumarate generates both degradation products and reveals process impurities. The stability-indicating HPLC method validated by Mathad et al. [1] demonstrated that Imp-8 (CAS 1126432-68-5) is resolved from all degradation products, achieving mass balance close to 99.9% across stress conditions. This reference standard is essential for establishing peak purity in stressed samples and confirming that degradation pathways do not generate co-eluting species that could compromise the accuracy of stability shelf-life determinations.

Non-Pharmacopeial Impurity Profiling for DMF and CEP Submissions

While the USP and EP monographs for quetiapine fumarate list specific named impurities (Related Compounds B, G, H, etc.), CAS 1126432-68-5 is a non-pharmacopeial process impurity that must nevertheless be characterized and controlled in Drug Master File (DMF) and Certificate of Suitability (CEP) submissions [1]. The full spectroscopic characterization data (NMR, MS, IR) provided with commercial reference standard batches supports the structural confirmation section of the impurity appendix, and the availability of the compound from multiple ICH-compliant vendors provides the multi-source documentation expected by regulators for reference standard qualification in international submissions.

Application
Selection Property
Validation Focus
Quetiapine API ANDA method validation
Matched process impurity standard with full CoA
System suitability resolution, LC-MS/MS identity confirmation
Commercial API QC release testing
Cross-platform (HPLC/UHPLC) method compatibility
ICH Q3A threshold compliance, retention time reproducibility
Forced degradation & stability-indicating methods
Resolved from all degradation products
Mass balance verification, peak purity assessment
Non-pharmacopeial impurity DMF/CEP documentation
Multi-source ICH-compliant reference standard
Structural confirmation traceability, multi-vendor qualification
Quote Request

Request a Quote for N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.